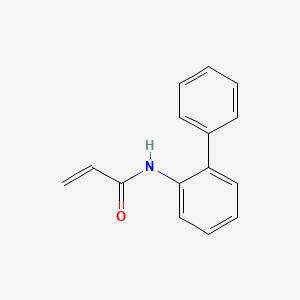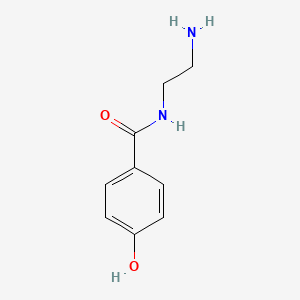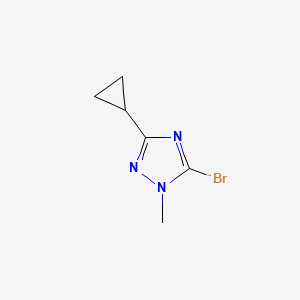
N-(biphényl-2-yl)prop-2-ènamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylphenyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to the nitrogen atom and a prop-2-enamide moiety
Applications De Recherche Scientifique
N-(2-phenylphenyl)prop-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic synthesis reactions.
Biology: It has potential applications in the study of biological processes and interactions. Its structure allows it to interact with biological molecules, making it useful in biochemical research.
Medicine: It is being investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of polymers and other industrial materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
Target of Action
The primary targets of N-{[1,1’-biphenyl]-2-yl}prop-2-enamide, also known as N-(2-phenylphenyl)prop-2-enamide, are the PD-1/PD-L1 proteins . These proteins play a crucial role in the immune system, particularly in the regulation of T-cell activity. Inhibiting the interaction between PD-1 and PD-L1 can enhance the body’s immune response against cancer cells .
Mode of Action
N-(2-phenylphenyl)prop-2-enamide interacts with its targets by inhibiting the PD-1/PD-L1 pathway . This inhibition prevents the deactivation of T-cells, thereby enhancing the immune response against cancer cells. The compound’s interaction with its targets leads to changes in the immune response, specifically an increase in the activity of T-cells .
Biochemical Pathways
The compound affects the PD-1/PD-L1 pathway, which is a key regulatory pathway in the immune system . By inhibiting this pathway, N-(2-phenylphenyl)prop-2-enamide enhances the immune response against cancer cells. The downstream effects of this action include increased T-cell activity and potentially improved outcomes in cancer treatment .
Result of Action
The result of N-(2-phenylphenyl)prop-2-enamide’s action is an enhanced immune response against cancer cells. By inhibiting the PD-1/PD-L1 pathway, the compound increases T-cell activity, which can lead to the destruction of cancer cells .
Action Environment
The action of N-(2-phenylphenyl)prop-2-enamide can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the compound’s stability and efficacy. Additionally, the compound’s action may be influenced by the physiological environment, including pH levels and the presence of other biochemicals .
Analyse Biochimique
Biochemical Properties
It is known that biphenyl derivatives can interact with various enzymes and proteins . For instance, biphenyl-2,3-diol 1,2-dioxygenase is an enzyme that interacts with biphenyl derivatives . The nature of these interactions could be influenced by the specific structural features of N-{[1,1’-biphenyl]-2-yl}prop-2-enamide .
Cellular Effects
It is hypothesized that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is speculated that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies could focus on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-{[1,1’-biphenyl]-2-yl}prop-2-enamide at different dosages in animal models have not been reported yet. Future studies could investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors, and could also influence metabolic flux or metabolite levels .
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-phenylphenyl)prop-2-enamide can be synthesized through several methods. One common approach involves the Ugi four-component reaction, which includes the coupling of 4-(octyloxy)aniline, cyclohexyl isocyanide, paraformaldehyde, and acrylic acid at room temperature . This reaction yields the desired compound in good yield and is characterized by its simplicity and efficiency.
Industrial Production Methods
Industrial production of N-(2-phenylphenyl)prop-2-enamide typically involves large-scale synthesis using similar multicomponent reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of cost-effective raw materials and efficient reaction conditions makes this method suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-phenylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of N-(2-phenylphenyl)prop-2-enamide typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-(2-phenylphenyl)prop-2-enamide may yield corresponding carboxylic acids, while reduction may yield amines.
Comparaison Avec Des Composés Similaires
N-(2-phenylphenyl)prop-2-enamide can be compared with other similar compounds, such as:
N-(4-phenylphenyl)prop-2-enamide: This compound has a similar structure but differs in the position of the phenyl group. It may have different reactivity and applications.
(2E)-3-phenyl-N-(2-phenylethyl)prop-2-enamide: This compound has a similar amide moiety but differs in the substituents attached to the nitrogen atom.
The uniqueness of N-(2-phenylphenyl)prop-2-enamide lies in its specific structure, which allows it to interact with various molecular targets and undergo specific chemical reactions. This makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
N-(2-phenylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-2-15(17)16-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h2-11H,1H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDUCWWSKVFPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(Oxolan-2-ylmethyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2483690.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2483691.png)

![N-ethyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2483696.png)

![3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2483698.png)
![1'-(4-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2483699.png)
![[2-(Aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B2483700.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)



![3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2483707.png)
![N-(3,5-dimethylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2483709.png)
